molecular formula C15H11NO3S B12518780 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide

10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide

Cat. No.: B12518780
M. Wt: 285.3 g/mol
InChI Key: DPCSEEKLUOFWEY-UHFFFAOYSA-N
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Description

10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide is a complex organic compound with a molecular formula of C15H11NO3S. This compound is part of the dibenzo[b,f][1,4]thiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide involves its interaction with specific molecular targets, such as the dopamine D2 receptor. By binding to this receptor, the compound can modulate neurotransmitter activity, which may have therapeutic effects in conditions like schizophrenia and bipolar disorder . The pathways involved in its action include G-protein coupled receptor signaling, which is crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to act as a selective dopamine D2 receptor antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carbaldehyde

InChI

InChI=1S/C15H11NO3S/c1-16-12-8-10(9-17)6-7-14(12)20(19)13-5-3-2-4-11(13)15(16)18/h2-9H,1H3

InChI Key

DPCSEEKLUOFWEY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)S(=O)C3=CC=CC=C3C1=O

Origin of Product

United States

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